Site-Selective Lithiation Enabled by C-4 Bromine
The parent 1‑methyl‑3‑(trifluoromethyl)pyrazole undergoes deprotonation exclusively at the 5‑position regardless of the organometallic base employed. Introduction of bromine at the 4‑position (i.e., the target compound) renders additional sites susceptible to metalation, enabling regioflexible diversification that is impossible with the non‑brominated precursor. This transformation was explicitly demonstrated using 4‑bromo‑1‑methyl‑3‑(trifluoromethyl)pyrazole as a key substrate in multistep site‑selective routes [1].
| Evidence Dimension | Number of accessible lithiation/functionalization sites |
|---|---|
| Target Compound Data | Multiple sites become accessible after Br introduction; 4‑bromo‑1‑methyl‑3‑(trifluoromethyl)pyrazole used as a reactant in site‑selective sequences. |
| Comparator Or Baseline | 1‑Methyl‑3‑(trifluoromethyl)pyrazole (CAS 497832‑96‑9); metalation occurs only at the 5‑position. |
| Quantified Difference | Qualitative: from one exclusive site to multiple accessible sites (exact yields are substrate‑ and base‑dependent). |
| Conditions | Organolithium bases (e.g., LDA, BuLi) in THF or Et₂O at low temperatures; subsequent trapping with electrophiles such as CO₂. |
Why This Matters
Procurement of the 4‑bromo derivative is essential when synthetic routes require functionalization beyond the 5‑position; the non‑brominated parent cannot serve as a substitute.
- [1] Schlosser, M.; et al. Switchable Reactivity: The Site-Selective Functionalization of Trifluoromethyl-Substituted Pyrazoles. Eur. J. Org. Chem. 2002, 2913‑2920. https://infoscience.epfl.ch/record/81726/ (accessed Apr 23, 2026). View Source
